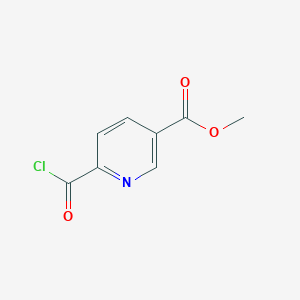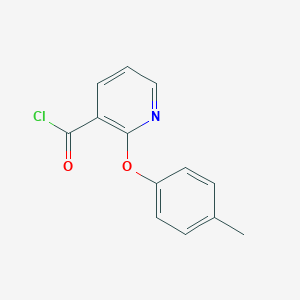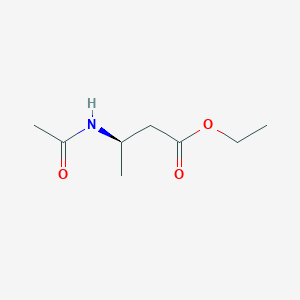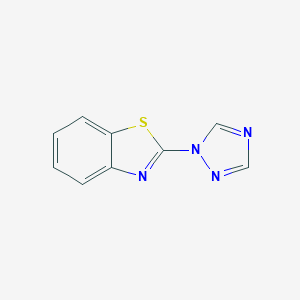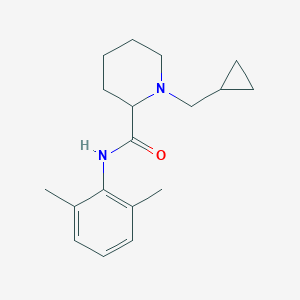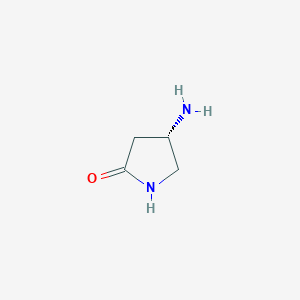![molecular formula C10H11NO B066753 3-Isopropylfuro[3,2-c]pyridine CAS No. 182819-55-2](/img/structure/B66753.png)
3-Isopropylfuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylfuro[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and a furan ring.
Wirkmechanismus
The mechanism of action of 3-Isopropylfuro[3,2-c]pyridine is not yet fully understood. However, it has been proposed that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Isopropylfuro[3,2-c]pyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropylfuro[3,2-c]pyridine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-Isopropylfuro[3,2-c]pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study its potential as a ligand for catalytic reactions in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy.
Synthesemethoden
The synthesis of 3-Isopropylfuro[3,2-c]pyridine involves a multi-step process. The first step involves the reaction of 2-methyl-2-butene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 3-isopropyl-2,5-dihydropyran. This intermediate is then reacted with 2,3-dichloropyridine in the presence of a base to form 3-Isopropylfuro[3,2-c]pyridine.
Wissenschaftliche Forschungsanwendungen
3-Isopropylfuro[3,2-c]pyridine has potential applications in various fields of science. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied as a potential ligand for catalytic reactions in organic synthesis.
Eigenschaften
CAS-Nummer |
182819-55-2 |
|---|---|
Produktname |
3-Isopropylfuro[3,2-c]pyridine |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
3-propan-2-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3 |
InChI-Schlüssel |
FJOIZSMORSSUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
Kanonische SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
Synonyme |
Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

